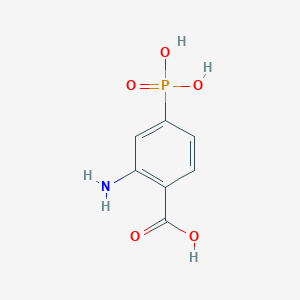![molecular formula C17H16O4 B14576232 Methyl 2-[(3-methoxyphenyl)acetyl]benzoate CAS No. 61653-03-0](/img/structure/B14576232.png)
Methyl 2-[(3-methoxyphenyl)acetyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3-methoxyphenyl)acetyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methoxyphenylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-methoxyphenyl)acetyl]benzoate typically involves esterification reactions. One common method is the reaction of 3-methoxyphenylacetic acid with methyl benzoate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-methoxyphenyl)acetyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-[(3-methoxyphenyl)acetyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-methoxyphenyl)acetyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The methoxyphenylacetyl moiety can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Shares the benzoate ester functionality but lacks the methoxyphenylacetyl group.
Ethyl 2-[(3-methoxyphenyl)acetyl]benzoate: Similar structure with an ethyl group instead of a methyl group.
3-Methoxyphenylacetic acid: Contains the methoxyphenylacetyl group but lacks the ester functionality.
Uniqueness
Methyl 2-[(3-methoxyphenyl)acetyl]benzoate is unique due to the combination of the methoxyphenylacetyl and benzoate ester functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61653-03-0 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 2-[2-(3-methoxyphenyl)acetyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-20-13-7-5-6-12(10-13)11-16(18)14-8-3-4-9-15(14)17(19)21-2/h3-10H,11H2,1-2H3 |
InChI Key |
JCSATVKZCBJWBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-Dichloro-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14576161.png)


![2-(Ethoxymethylidene)-N-[3-(methylsulfanyl)phenyl]-3-oxobutanamide](/img/structure/B14576186.png)
![Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide](/img/structure/B14576207.png)


![2-(4-Methoxyphenyl)-1-oxaspiro[4.5]decan-4-one](/img/structure/B14576225.png)
![[2-(Benzenesulfonyl)-2-(ethanesulfonyl)ethenyl]benzene](/img/structure/B14576226.png)

![2,2'-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole]](/img/structure/B14576237.png)
